molecular formula C7H11N3O2 B13553400 2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B13553400
M. Wt: 169.18 g/mol
InChI Key: HUGPTUGINQUZCX-UHFFFAOYSA-N
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Description

2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with an appropriate amine under controlled conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(1H-pyrazol-3-yl)propanoic acid
  • 3-amino-5-methyl-1H-pyrazole
  • 1-methyl-3-amino-1H-pyrazole

Uniqueness

2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 1-position and the amino group at the 3-position provides distinct electronic and steric properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-amino-3-(2-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-5(2-3-9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12)

InChI Key

HUGPTUGINQUZCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CC(C(=O)O)N

Origin of Product

United States

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